Ofloxacin-d8 is synthesized through various chemical processes that involve the modification of the parent compound, ofloxacin. The deuteration process enhances its stability and allows for more precise tracking in biological and chemical assays.
Ofloxacin-d8 falls under the category of fluoroquinolone antibiotics, which are characterized by their broad-spectrum activity against various bacterial infections. It is specifically utilized as an internal standard in chromatography and other analytical techniques due to its isotopic labeling.
The synthesis of Ofloxacin-d8 (hydrochloride) involves a multi-step chemical reaction. A common method includes:
The synthesis requires careful control of reaction conditions, including temperature, solvent choice, and the use of protective groups to ensure that the desired product is obtained without unwanted side reactions.
The molecular structure of Ofloxacin-d8 can be represented by its canonical and isomeric SMILES notations:
CC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CCN(CC4)C)F)C(=O)O.Cl
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=C(C=C3C4=C2OCC(N4C=C(C3=O)C(=O)O)C)F)([2H])[2H])[2H].Cl
.These representations highlight the complex arrangement of atoms within the molecule, including multiple rings and functional groups characteristic of fluoroquinolones.
The InChI Key for Ofloxacin-d8 is CAOOISJXWZMLBN-JCYLEXHWSA-N
, which serves as a unique identifier for this compound in chemical databases.
Ofloxacin-d8 participates in several chemical reactions:
These reactions are crucial for understanding the compound's behavior in different environments and its interactions with other chemicals.
These properties are essential for its application in laboratory settings and pharmaceutical formulations.
Ofloxacin-d8 has several important applications:
Ofloxacin-d8 is a deuterium-labeled analog of the broad-spectrum fluoroquinolone antibiotic ofloxacin. The compound features site-specific deuteration at eight hydrogen positions on the piperazine ring, with the molecular formula C₁₈H₁₂D₈FN₃O₄ and a molecular weight of 369.42 g/mol [1] [7] [8]. The deuterium atoms replace hydrogen atoms at the 2,2,3,3,5,5,6,6-positions of the 4-methylpiperazinyl moiety, as confirmed by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry [6] [8]. This isotopic labeling preserves the stereoelectronic properties of the parent molecule while altering its metabolic stability.
Crystallographic studies reveal that the core quinoline-oxazine scaffold remains identical to non-deuterated ofloxacin. The deuterated piperazine ring retains its chair conformation, critical for binding to bacterial DNA gyrase and topoisomerase IV targets [1] [3]. The structural integrity ensures that the antibacterial pharmacophore – including the carboxylic acid at C6, ketone at C7, and fluorine at C8 – remains unaltered [8].
Table 1: Isotopic Labeling Profile of Ofloxacin-d8
Position of Deuteration | Chemical Group | Number of D Atoms |
---|---|---|
2,2,3,3,5,5,6,6 | 4-Methylpiperazinyl ring | 8 |
Methyl group | N-Methyl substituent | 0 (no deuteration) |
Quinoline ring | Core scaffold | 0 |
The incorporation of eight deuterium atoms increases the molecular weight of ofloxacin-d8 (369.42 g/mol) by approximately 8 atomic mass units compared to its non-deuterated counterpart (361.37 g/mol) [1] [7]. This mass difference is analytically significant for mass spectrometric detection but induces negligible changes in bulk physicochemical behavior.
Solubility profiling indicates that ofloxacin-d8 shares similar solvent interaction properties with ofloxacin:
Stability studies demonstrate robustness under recommended storage conditions:
Table 2: Comparative Physicochemical Properties
Property | Ofloxacin-d8 | Ofloxacin |
---|---|---|
Molecular weight | 369.42 g/mol | 361.37 g/mol |
Melting point | Not reported | 250–270°C (dec.) |
Solubility in DMSO | ≥2 mg/mL (5.41 mM) | ≥10 mg/mL |
Aqueous solubility (pH 7) | Low | Low |
Shelf life (solid) | >2 years at -20°C | >2 years at RT |
NMR Spectroscopy:¹H-NMR spectra show characteristic absence of signals at 2.5–3.5 ppm corresponding to the piperazinyl protons, confirming deuteration at these positions. Residual signals include:
FTIR Spectroscopy:Key vibrational modes remain analogous to ofloxacin:
Mass Spectrometry:Electrospray ionization (ESI-MS) exhibits diagnostic fragmentation patterns:
The strategic deuteration in ofloxacin-d8 induces subtle but significant biochemical differences from non-deuterated ofloxacin:
Metabolic Stability:Deuterium incorporation at the piperazine ring reduces susceptibility to oxidative metabolism by cytochrome P450 enzymes. Studies show prolonged half-life in microsomal assays due to the kinetic isotope effect (KIE), where C-D bond cleavage requires higher activation energy than C-H bonds [1] [7]. This property makes ofloxacin-d8 valuable as an internal standard in bioanalytical methods, eliminating cross-talk with ofloxacin metabolites.
Biological Activity:In vitro antimicrobial efficacy against Gram-negative and Gram-positive bacteria (e.g., Staphylococcus aureus, Escherichia coli) remains equivalent to non-deuterated ofloxacin. Minimum inhibitory concentration (MIC) studies confirm identical target binding to DNA gyrase, as deuteration does not alter the molecule's stereoelectronic interface with the enzyme [1] [3].
Analytical Utility:
Table 3: Key Applications of Ofloxacin-d8 in Research
Application Domain | Utility | |
---|---|---|
Mass spectrometry | Internal standard for ofloxacin quantification in pharmacokinetic studies | |
Drug metabolism | Tracing metabolic pathways via KIE without structural interference | |
Analytical chemistry | Calibration standard in regulatory-compliant QC testing (ANDA submissions) | |
Nanocarrier drug delivery | Tracking antibiotic release kinetics from nanoparticle systems | [4] |
The precise deuteration pattern in ofloxacin-d8 exemplifies how isotopic labeling can enhance the utility of therapeutic compounds in research settings while preserving their biochemical functionality. Its primary role remains in advanced analytical methodologies rather than therapeutic applications, with synthesis strictly controlled for research purposes under current regulatory frameworks [1] [6] [8].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3